![molecular formula C19H21N3O5S B2715462 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide CAS No. 316150-65-9](/img/structure/B2715462.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and nitration reactions. The specific synthetic routes and reaction conditions can vary, but a general approach involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.
Nitration: The final step involves the nitration of the phenyl ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of sulfonyl and nitrobenzamide groups with biological molecules.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrobenzamide groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The azepane ring may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl-4-nitrobenzamide: This compound contains a thiazole ring in addition to the azepane and nitrobenzamide groups, which may confer different chemical and biological properties.
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methoxybenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behaviors and applications .
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERXMFJHABRKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

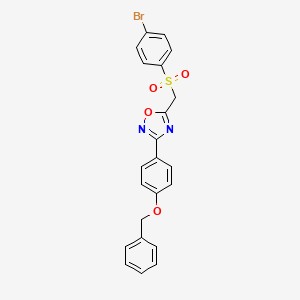
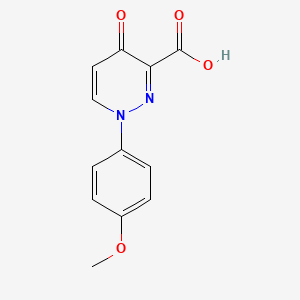
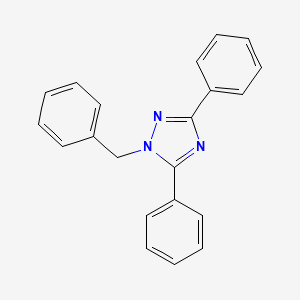
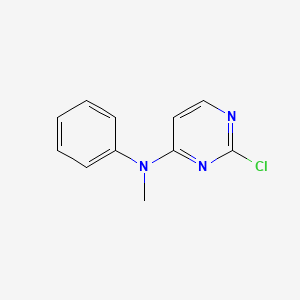
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2715389.png)
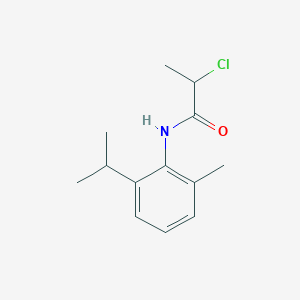
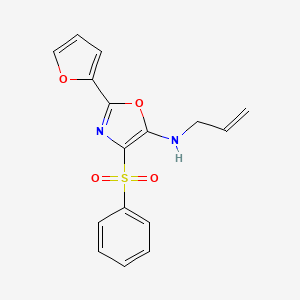
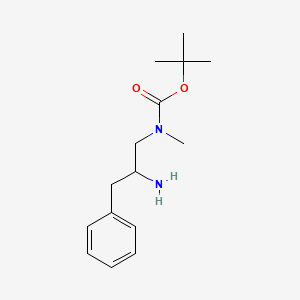
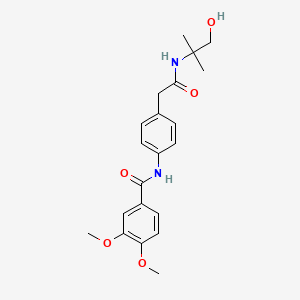
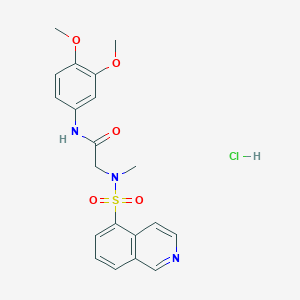
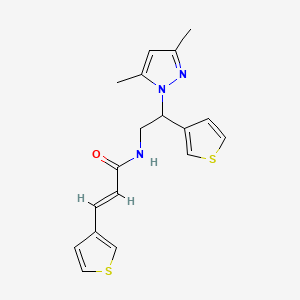
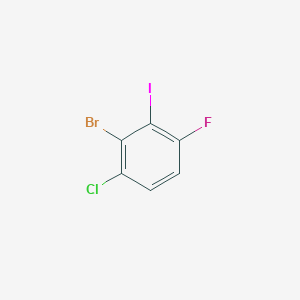
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
